1,1,1-Triethoxyheptane
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Overview
Description
Preparation Methods
The synthesis of 1,1,1-Triethoxyheptane typically involves the reaction of heptanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the orthoester. The general reaction conditions include:
Reactants: Heptanal and ethanol
Catalyst: Acid (e.g., sulfuric acid)
Reaction Conditions: Refluxing the mixture for several hours
Industrial production methods may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and purification techniques ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
1,1,1-Triethoxyheptane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanal and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Hydrolysis: Acidic or basic aqueous solutions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Substitution: Nucleophiles such as halides or amines
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1-Triethoxyheptane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through orthoester rearrangements.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,1,1-Triethoxyheptane exerts its effects involves the cleavage of the orthoester bond under specific conditions, leading to the release of the corresponding aldehyde and alcohol. This process can be catalyzed by acids or bases and is influenced by the surrounding environment. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
1,1,1-Triethoxyheptane can be compared to other orthoesters such as 1,1,1-Triethoxyethane and 1,1,1-Triethoxypropane These compounds share similar chemical properties but differ in their alkyl chain lengths, which can influence their reactivity and applications
Similar Compounds
- 1,1,1-Triethoxyethane
- 1,1,1-Triethoxypropane
- 1,1,1-Triethoxybutane
Properties
CAS No. |
63473-87-0 |
---|---|
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1,1,1-triethoxyheptane |
InChI |
InChI=1S/C13H28O3/c1-5-9-10-11-12-13(14-6-2,15-7-3)16-8-4/h5-12H2,1-4H3 |
InChI Key |
HOOYKALWJITQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(OCC)(OCC)OCC |
Origin of Product |
United States |
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